Product packaging for Cyclothialidine(Cat. No.:)

Cyclothialidine

Cat. No.: B1206860
M. Wt: 641.6 g/mol
InChI Key: HMHQWJDFNVJCHA-ZPGBQQFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclothialidine (Ro 09-1437) is a potent and natural DNA gyrase inhibitor that was first isolated from Streptomyces filipinensis NR0484 . It belongs to a novel structural class of natural products, characterized by a unique lactone ring integrated into a pentapeptide chain . Its primary mechanism of action involves the potent and competitive inhibition of the ATPase activity of the DNA gyrase B subunit (GyrB) . This mechanism is distinct from quinolone antibiotics, which target the GyrA subunit . In enzymatic assays, this compound demonstrates exceptional potency, inhibiting the DNA supercoiling reaction of E. coli DNA gyrase with a lower IC50 (0.03 µg/mL) than many reference drugs, including novobiocin and ciprofloxacin . It also effectively inhibits DNA gyrases from Gram-positive bacterial species . While its potent enzyme inhibition has not translated to broad-spectrum antibacterial activity in whole-cell assays due to poor penetration of the bacterial cell membrane , it remains a highly valuable compound for research. This compound serves as a crucial lead structure for the development of novel antibacterial agents . Structure-activity relationship (SAR) studies based on its core have led to synthetic analogues with improved pharmacokinetic properties and demonstrable in vivo efficacy against resistant Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis . This makes this compound an essential research tool for studying bacterial DNA replication mechanisms and for the design of new antibiotics to combat drug-resistant bacteria.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35N5O12S B1206860 Cyclothialidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H35N5O12S

Molecular Weight

641.6 g/mol

IUPAC Name

(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-(2-amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid

InChI

InChI=1S/C26H35N5O12S/c1-10-17(34)5-18(35)12-8-44-9-15(22(37)28-11(2)25(40)41)30-21(36)14(7-43-26(42)19(10)12)29-23(38)20-16(33)3-4-31(20)24(39)13(27)6-32/h5,11,13-16,20,32-35H,3-4,6-9,27H2,1-2H3,(H,28,37)(H,29,38)(H,30,36)(H,40,41)/t11-,13?,14-,15-,16+,20-/m0/s1

InChI Key

HMHQWJDFNVJCHA-ZPGBQQFCSA-N

SMILES

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O

Isomeric SMILES

CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)C(CO)N)O)C(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O

Synonyms

cyclothialidine
Ro 09-1437

Origin of Product

United States

Molecular Mechanism of Action of Cyclothialidine

Identification of Primary Molecular Target: Bacterial DNA Gyrase B Subunit (GyrB)

Bacterial DNA gyrase is a heterotetrameric enzyme complex composed of two subunits of DNA gyrase A (GyrA) and two subunits of DNA gyrase B (GyrB) asm.orgsci-hub.seacs.org. The GyrA subunit is responsible for the breakage and rejoining of the DNA strands, a critical step in the topoisomerization process. In contrast, the GyrB subunit harbors the ATP-binding site and catalyzes the hydrolysis of ATP, providing the energy required for DNA supercoiling sci-hub.seacs.org. Cyclothialidine (B1669526) has been identified as a specific inhibitor that targets the GyrB subunit of DNA gyrase sci-hub.seresearchgate.netresearchgate.netnih.govresearchgate.netnih.govacs.org. This precise targeting of GyrB distinguishes it from other classes of DNA gyrase inhibitors.

Competitive Inhibition of DNA Gyrase ATPase Activity

This compound functions by directly interfering with the ATPase activity of the GyrB subunit asm.orgsci-hub.seresearchgate.netresearchgate.netnih.govresearchgate.net. Biochemical studies have demonstrated that this compound competitively inhibits this activity, with a reported inhibition constant (Ki) of 6 nM asm.orgnih.govnih.gov. This competitive inhibition suggests that this compound binds to the same site as ATP on the GyrB subunit, thereby preventing ATP binding and subsequent hydrolysis. The inhibitory effect of this compound on the DNA supercoiling reaction is notably antagonized by ATP; increasing ATP concentrations significantly reduces its inhibitory potency asm.orgnih.gov. This compound binds to the N-terminal 43 kDa fragment of GyrB, which contains the ATP-binding pocket researchgate.net.

Distinct Mode of Action Compared to Other DNA Gyrase Inhibitors (e.g., Quinolones, Novobiocin)

This compound's mechanism of action differs significantly from established DNA gyrase inhibitors like quinolones and novobiocin (B609625), positioning it as a representative of a new class of antibacterial agents asm.orgsci-hub.seresearchgate.netresearchgate.net.

Quinolones: Unlike quinolone antibiotics, which inhibit the DNA resealing (rejoining) step of DNA gyrase and stabilize the enzyme-DNA cleavage complex, this compound does not affect the resealing reaction asm.orgasm.org. Furthermore, this compound does not induce the formation of DNA gyrase-DNA-cleavable complexes asm.orgasm.org. The binding of quinolones like ofloxacin (B1677185) to the gyrase-DNA complex is unaffected by this compound asm.orgnih.govnih.gov.

Novobiocin: Both this compound and novobiocin (an aminocoumarin) target the GyrB subunit and inhibit its ATPase activity sci-hub.seresearchgate.netnih.gov. However, this compound exhibits activity against bacterial DNA gyrase strains that are resistant to novobiocin, indicating a distinct binding site or interaction mode asm.orgnih.gov. While both novobiocin and this compound bind in regions overlapping the ATP-binding site, their specific interactions differ researchgate.net. For instance, ATP and novobiocin inhibit the binding of radiolabeled this compound, whereas ofloxacin does not asm.orgnih.govnih.gov.

Effects on DNA Supercoiling and Replication Processes in Cell-Free Systems

In vitro studies using cell-free systems have elucidated the functional consequences of this compound's interaction with DNA gyrase. This compound effectively inhibits the DNA supercoiling reaction catalyzed by DNA gyrase asm.orgnih.gov. Additionally, it has been shown to inhibit the in vitro DNA replication process directed from the oriC locus of E. coli acs.orgasm.org. Importantly, this compound demonstrated no inhibitory effect on DNA gyrase when linear DNA was used as a substrate, a scenario where quinolones do show inhibition asm.orgnih.gov. It also did not interfere with the accumulation of the covalent complex formed between DNA and the GyrA subunit, a characteristic effect of quinolones in the presence of ATP asm.orgnih.gov.

Analysis of Ligand-Target Binding Interactions

Detailed analysis of this compound's interaction with its target has been performed using radioligand binding assays and structural studies. Radioligand binding experiments utilizing [14C]benzoyl-cyclothialidine have revealed reversible and concentration-dependent binding to E. coli DNA gyrase asm.orgnih.govnih.gov. The binding affinity (Kd) of [14C]benzoyl-cyclothialidine to E. coli gyrase has been reported to be approximately 28 nM . In complementary studies using a scintillation proximity assay (SPA), a this compound analogue, GR122222X, showed an IC50 of 11 nM in displacement assays, suggesting comparable binding affinities for related compounds nih.gov.

The binding of [14C]benzoyl-cyclothialidine to E. coli gyrase is competitively inhibited by ATP and novobiocin, but not by ofloxacin asm.orgnih.govnih.gov. Structural insights from crystallographic studies of GyrB complexes with coumarin (B35378) and this compound drugs indicate that specific regions of these molecules, such as the resorcinol (B1680541) ring of cyclothialidines and the sugar moiety of coumarins, engage in similar hydrogen bonding networks and hydrophobic interactions within the ATP-binding pocket of GyrB researchgate.net. Mutations in key residues within the GyrB subunit, such as Asp73, have been shown to completely abolish binding for both coumarins and cyclothialidines, concurrently abrogating ATP hydrolysis, underscoring the critical role of these residues in drug interaction acs.org.

Data Tables

Table 1: Comparative Inhibitory Potency Against E. coli DNA Gyrase

CompoundIC50 (µg/mL)Target EnzymeNotes
This compound0.03DNA gyraseMost potent among tested compounds.
Novobiocin0.06DNA gyraseKnown inhibitor, less effective.
Ciprofloxacin (B1669076)0.88DNA gyraseCommonly used antibiotic.
Nalidixic Acid26DNA gyraseLeast effective in this comparison.

Table 2: Ligand-Target Binding Interaction Data

LigandTargetBinding Affinity (Kd)Inhibited byNotes
[14C]benzoyl-cyclothialidineE. coli gyrase~28 nMATP, NovobiocinReversible, concentration-dependent binding.
DihydronovobiocinGyrB (43-kDa fragment)8.10 nMN/AUsed as radioligand in SPA assay.
GR122222XGyrB~11 nM (IC50)N/AThis compound analogue; IC50 in displacement assay.

Compound List:

this compound

DNA gyrase

GyrA

GyrB

Quinolones

Novobiocin

Ofloxacin

ATP

Ciprofloxacin

Nalidixic Acid

GR122222X

[14C]benzoyl-cyclothialidine

Dihydronovobiocin

Biological Activities and Spectrum in Preclinical Research Models

In Vitro Enzymatic Inhibition Profiles Across Bacterial Species

Cyclothialidine (B1669526) has been identified as a highly potent inhibitor of bacterial DNA gyrase, a type II topoisomerase crucial for bacterial survival. Its mechanism involves the competitive inhibition of the ATPase activity exerted by the B subunit (GyrB) of DNA gyrase acs.orgnih.gov. In in vitro studies, this compound demonstrated significant potency in inhibiting the DNA supercoiling reaction of Escherichia coli DNA gyrase, with a 50% inhibitory concentration (IC50) of 0.03 µg/mL asm.orgnih.gov. This potency is comparable to or exceeds that of established DNA gyrase inhibitors like novobiocin (B609625) and coumermycin A1 asm.orgnih.gov. Furthermore, this compound was found to inhibit DNA gyrases from Gram-positive bacterial species as effectively as it does the E. coli enzyme asm.orgnih.gov.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Core Structural Requirements for DNA Gyrase Inhibitory Activity

Central to cyclothialidine's DNA gyrase inhibitory activity is its 14-hydroxylated, bicyclic core structure researchgate.netnih.govacs.orgresearchgate.netnih.govchimia.ch. This core motif is considered a fundamental prerequisite for binding to and inhibiting the enzyme. Mechanistically, This compound (B1669526) acts as a competitive inhibitor of ATP binding to the GyrB subunit, thereby disrupting the enzyme's ATPase activity essential for DNA supercoiling researchgate.netresearchgate.netguidetopharmacology.orgresearchgate.netnih.govresearchgate.netnih.gov. The phenolic hydroxyl group at the 14-position plays a critical role, forming a network of hydrogen bonds with Asp73 and a bound water molecule within the ATP-binding pocket of GyrB acs.orgsemanticscholar.org. This specific interaction anchors the molecule to the enzyme's active site semanticscholar.org.

Table 1: Comparative DNA Gyrase Inhibitory Potency

CompoundE. coli DNA Gyrase IC₅₀ (µg/mL)Reference
This compound0.03 nih.gov
Novobiocin (B609625)0.06 nih.gov
Coumermycin A10.06 nih.gov
Norfloxacin0.66 nih.gov
Ciprofloxacin (B1669076)0.88 nih.gov
Nalidixic acid26 nih.gov

While the core bicyclic lactone structure is vital for enzyme inhibition, the peptidic side chains present in the original this compound molecule were found to be non-essential for DNA gyrase inhibition itself, as simpler lactone analogs retained activity chimia.ch.

Impact of Specific Substitutions and Functional Groups (e.g., Phenolic Hydroxyl, Thioamide)

Various substitutions and functional groups have been explored to optimize this compound's properties:

Phenolic Hydroxyl Group: As highlighted, the 14-position phenolic hydroxyl is indispensable for potent enzyme inhibition and cannot be readily substituted with groups like amino or methoxy (B1213986) without losing activity chimia.chresearchgate.net. Its role in hydrogen bonding is crucial for effective binding acs.orgsemanticscholar.org. However, this hydroxyl group is also susceptible to glucuronidation in vivo, leading to rapid inactivation and clearance researchgate.net.

Thioamide Functionality: The presence of a thioamide functionality within the 12-14-membered ring of bicyclic lactone derivatives was previously associated with potent antibacterial activity against Gram-positive bacteria researchgate.net. However, in some optimization programs, analogs that avoided a thioamide function, but incorporated a lipophilic bromine atom, demonstrated superior in vivo efficacy researchgate.net. This suggests a nuanced role for the thioamide, potentially influencing both enzyme interaction and pharmacokinetic parameters.

Peptidic Side Chains: The complex pentapeptide side chains of the original this compound were found to be dispensable for direct DNA gyrase inhibition, as simpler lactone analogs exhibited activity chimia.ch.

Alkyl Substitutions: Modifications such as replacing a methyl group with an ethyl group at positions C7 and C9 were found to enhance DNA gyrase inhibition by approximately 1.5-fold .

Table 2: Impact of Specific Substitutions on DNA Gyrase Inhibition

ModificationEffect on DNA Gyrase InhibitionReference
Methyl to Ethyl substitution at C7/C9Enhanced by 1.5-fold
Phenolic hydroxyl group (14-position)Essential for potent inhibition chimia.chresearchgate.net
Replacement of phenolic hydroxyl with amino or methoxyLoss of activity chimia.ch

Stereochemical Requirements for Target Binding and Activity

Stereochemistry plays a significant role in the biological activity of this compound analogs. For instance, the (R)-enantiomer of a seco-cyclothialidine derivative (BAY 50-7952) exhibited potent target activity and in vitro antibacterial effects, whereas its (S)-enantiomer was inactive nih.gov. This finding underscores the highly specific fit required for effective interaction with the target enzyme. Similarly, the use of L-amino acids in the peptidic side chain was important for activity in certain analogs, highlighting the necessity of precise stereochemical configurations for optimal biological function . The determination of absolute stereochemistry through chiral HPLC analysis of hydrolysates has been integral to characterizing these analogs nih.gov.

Identification of "Minimal Structures" Retaining Biological Activity

The SAR studies have successfully identified simplified molecular frameworks that retain DNA gyrase inhibitory activity. Seco-analogs, which are ring-opened forms of this compound, demonstrated that enzyme inhibition could be achieved with a less complex structure. These investigations led to the identification of a "minimal structure" characterized as a simple, hydroxylated benzyl (B1604629) sulfide (B99878) researchgate.netnih.govchimia.ch. This simplified scaffold, retaining the essential 14-hydroxy group, served as a foundational element for further chemical optimization programs aimed at developing potent antibacterial agents.

Modulation of Physicochemical Properties (e.g., Lipophilicity) for Improved Cellular Penetration

A significant challenge with this compound was its poor penetration into bacterial cells , which limited its in vivo antibacterial efficacy despite potent in vitro enzyme inhibition researchgate.netnih.govacs.orgresearchgate.netresearchgate.netnih.govnih.gov. To overcome this, medicinal chemists strategically modulated physicochemical properties, particularly lipophilicity.

Lipophilicity Balance: SAR studies indicated that while increased carbon chain length initially improved antibacterial potency, further increases led to a loss of activity, suggesting an optimal lipophilicity range was necessary for cellular uptake acs.org. The strategy of lowering lipophilic properties in this compound congeners was crucial for improving pharmacokinetic profiles and achieving in vivo efficacy nih.govacs.orgresearchgate.net.

Membrane Penetration Enhancement: Specific structural modifications, such as the incorporation of a dioxazine moiety in seco-cyclothialidine derivatives, were found to be important for enhancing their ability to penetrate bacterial membranes nih.gov.

These efforts in modulating physicochemical properties, especially lipophilicity, were instrumental in transforming a potent enzyme inhibitor into a viable lead for developing systemically active antibacterial agents.

Compound List:

this compound

Novobiocin

Coumermycin A1

Norfloxacin

Ciprofloxacin

Nalidixic acid

BAY 50-7952

Synthetic Strategies and Analog Development of Cyclothialidine

Total Synthesis Approaches and Structure Confirmation

The initial structural elucidation of cyclothialidine (B1669526) was accomplished through amino acid analysis and various 2D-NMR experiments. nih.gov However, the definitive confirmation of its complex structure was achieved through total synthesis. nih.govacs.org This process not only validated the proposed structure but also provided a foundational platform for creating structural analogs. nih.gov Early synthetic efforts were instrumental in establishing the key structural features necessary for its biological activity. acs.org

Development of Flexible Synthetic Routes for Structural Modification

Recognizing the therapeutic potential of this compound, researchers developed flexible synthetic routes to facilitate systematic structural modifications. nih.govacs.orgchimia.ch A primary goal was to investigate the structure-activity relationships (SAR) and to generate congeners with antibacterial activity, as this compound itself shows limited activity against intact bacterial cells. nih.gov These synthetic strategies allowed for the exploration of various substitution patterns and modifications of the macrocyclic core. acs.org

Initial SAR studies quickly identified the 14-hydroxylated bicyclic core as a crucial element for DNA gyrase inhibitory activity. acs.orgresearchgate.net However, it was also discovered that the peptidic side chains were not essential for this activity. researchgate.net Further investigations into the lactone ring size revealed that inhibitory activity could be maintained in analogs with 11- to 16-membered rings. acs.orgresearchgate.netnih.gov

Design and Synthesis of Seco-Cyclothialidine Derivatives

A significant breakthrough in the development of this compound analogs was the discovery that even "seco-analogues," which lack the macrocyclic lactone ring, retained some enzyme inhibitory properties. researchgate.netnih.gov This finding simplified the minimal structural requirements for activity to a hydroxylated benzyl (B1604629) sulfide (B99878) moiety. researchgate.netresearchgate.net The synthesis of these seco-derivatives was more straightforward, often involving the reaction of corresponding benzylic bromides with cysteine derivatives. thieme-connect.com

A concise synthetic pathway for seco-cyclothialidines was developed, with a key step being the efficient formation of the 2-aminothiazole (B372263) derivative of S-tritylcysteine. acs.org This route provided rapid and flexible access to new derivatives without the need for extensive protecting group chemistry. acs.org

Novel Macrocyclization Protocols (e.g., Reductive Thiolation)

To overcome challenges in the synthesis of cyclic analogs, such as regiochemical issues with benzylic bromination, novel macrocyclization protocols were explored. thieme-connect.com One such innovative approach is the use of reductive thiolation. acs.orgthieme-connect.de This method utilizes more readily available benzaldehydes as starting materials instead of benzylic bromides, reacting them with cysteine derivatives. thieme-connect.com

The application of this reductive thiolation methodology to cyclic systems established a concise and flexible synthetic route to this compound congeners with varying ring sizes (from 12 to 15 members). acs.orgthieme-connect.dethieme-connect.com This protocol offered an alternative to the previously used Mitsunobu lactonization of seco acids. thieme-connect.dethieme-connect.com

Introduction of Chemical Moieties for Enhanced Biological Properties (e.g., Dioxazine)

A key challenge in translating the potent enzymatic inhibition of this compound and its analogs into effective antibacterial agents has been overcoming poor bacterial cell penetration. acs.orgresearchgate.net To address this, various chemical moieties have been introduced to enhance their biological properties. acs.orgresearchgate.net

One notable example is the incorporation of a dioxazine moiety. acs.orgresearchgate.net The synthesis of a seco-cyclothialidine derivative, BAY 50-7952, containing a dioxazine group, demonstrated the importance of such functionalities for improving the ability of these compounds to penetrate bacterial membranes. acs.orgresearchgate.net Derivatives bearing a dioxazine or an oxadiazole moiety were found to be significantly more active than their corresponding methyl ester counterparts, highlighting the crucial role of these groups in transport properties. acs.org

Exploration of Novel Bicyclic Scaffolds (e.g., Dilactam-Lactone)

Further evolution of the this compound scaffold led to the exploration of novel bicyclic structures. patsnap.com Researchers incorporated an additional amide unit into the 14-membered monolactam-lactone framework of this compound analogs, creating a new "dilactam" subclass of DNA gyrase inhibitors. researchgate.netresearchgate.net These dilactam-lactone derivatives possessed inherently higher polarity. researchgate.netresearchgate.net

By adjusting the lipophilicity of these compounds, for instance through methyl-halogen exchange on the benzene (B151609) ring, it was found that the thioamide functionality was no longer essential for potent antibacterial activity. patsnap.comresearchgate.net This modification led to compounds with improved pharmacokinetic properties and significant in vivo efficacy in mouse septicemia infection models. patsnap.comresearchgate.net

Advanced Research Methodologies and Computational Approaches

In Vitro Biochemical and Enzymatic Assays (e.g., DNA Supercoiling Assay, ATPase Assays)

The primary mechanism of Cyclothialidine (B1669526) is the inhibition of the DNA gyrase B subunit (GyrB), which houses the enzyme's ATPase activity. researchgate.net This inhibition prevents the energy-dependent process of negative DNA supercoiling, which is essential for bacterial DNA replication and transcription. asm.orgasm.org Researchers employ several key in vitro assays to quantify the potency and characterize the inhibitory action of this compound and its analogues.

ATPase Assays: To specifically investigate the effect on the GyrB subunit's enzymatic function, ATPase assays are used. These assays directly measure the hydrolysis of ATP to ADP by DNA gyrase. asm.orgnih.gov A common method is the spectrophotometric PK/LDH-linked assay, which couples ATP hydrolysis to the oxidation of NADH. nih.gov Through these assays, this compound has been confirmed to be a competitive inhibitor of the ATPase activity of DNA gyrase, with a reported inhibition constant (Ki) of 6 nM. asm.orgnih.gov This demonstrates that this compound directly interferes with the energy-coupling step of the DNA supercoiling reaction by blocking ATP from its binding site. asm.org

The table below summarizes the inhibitory activities of this compound and related compounds from various biochemical assays.

Compound/AnalogueTarget/AssayOrganismIC50Source
This compound DNA Gyrase SupercoilingE. coli0.03 µg/mL asm.org
This compound ATPase Activity (Ki)E. coli6 nM asm.orgnih.gov
Novobiocin (B609625) DNA Gyrase SupercoilingE. coli0.06 µg/mL asm.org
Ofloxacin (B1677185) DNA Gyrase SupercoilingE. coli1.1 µg/mL asm.org
GR122222X DNA Gyrase SupercoilingE. coliUnaltered by GyrA mutation psu.edu
ZINC32858011 DNA Gyrase EnzymeE. coli6.3 ± 0.1 µM acs.org

Biophysical Techniques for Ligand-Protein Interaction Characterization

To complement enzymatic assays, biophysical techniques are employed to directly characterize the binding interaction between this compound analogues and the DNA gyrase B subunit. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for validating screening hits and understanding structure-activity relationships (SAR). researchgate.netmolekulske-interakcije.si

Techniques such as Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF), and Microscale Thermophoresis (MST) have been utilized in studies of gyrase inhibitors. molekulske-interakcije.sipatsnap.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures real-time binding events at a sensor surface. researchgate.netcreative-proteomics.com In a typical experiment, the target protein (e.g., the 24 kDa N-terminal domain of GyrB) is immobilized on a sensor chip, and the inhibitor is flowed over the surface. molekulske-interakcije.si The resulting sensorgram provides data on the association (ka) and dissociation (kd) rates of the binding event, from which the equilibrium dissociation constant (KD) can be calculated. creative-proteomics.com SPR has been used to confirm the direct binding of novel inhibitors, designed based on scaffolds like this compound, to the GyrB protein, often revealing tight binding in the low micromolar to nanomolar range. molekulske-interakcije.si

Differential Scanning Fluorimetry (DSF): Also known as thermal shift assay, DSF measures changes in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, the dye fluoresces. A binding ligand typically stabilizes the protein, resulting in a higher melting temperature (Tm). This technique is valuable for validating hits from screening campaigns. patsnap.com

These biophysical methods are essential for confirming that a compound's enzymatic inhibition is a direct result of binding to the intended target site, a critical step in drug discovery. researchgate.net

Molecular Modeling and Computational Drug Design

The availability of high-resolution crystal structures of the DNA gyrase B subunit, often in complex with inhibitors like this compound, has enabled the extensive use of computational methods to accelerate the discovery of new antibacterial agents. researchgate.netresearchgate.net

Structure-based drug design (SBDD) relies on the 3D structural information of the target protein to design ligands with high affinity and selectivity. researchgate.netnih.gov By analyzing the crystal structure of this compound or its analogue GR122222X bound to the GyrB ATP-binding site, researchers can identify key interactions, such as hydrogen bonds with residues like Asp73 and a conserved water molecule, that are critical for potent inhibition. asm.orgnih.gov

This structural knowledge guides the optimization of lead compounds. For example, modifications to the 12-membered lactone ring of this compound or the substitution patterns on its phenolic core are performed to enhance binding affinity or improve other properties like solubility. acs.orgnih.gov Computational docking programs (e.g., FRED) are used to predict how newly designed analogues will bind in the active site, allowing for the prioritization of compounds for synthesis. nih.gov This iterative cycle of design, synthesis, and testing, guided by 3D structural insights, has led to the development of novel inhibitor classes. researchgate.net

In silico or virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. nih.gov Starting from the known binding mode of this compound, a virtual screening campaign can be designed to identify novel scaffolds that fit within the GyrB ATP-binding pocket and satisfy key interaction points. researchgate.netnih.gov This process can dramatically reduce the number of compounds that need to be tested experimentally. For instance, a virtual screening effort starting with a library of 350,000 compounds was able to narrow the list down to 3,000 molecules for subsequent testing in a DNA gyrase assay, leading to the discovery of 14 new classes of inhibitors. researchgate.netresearchgate.net This approach is a powerful and cost-effective alternative to traditional high-throughput random screening. asm.org

A 3D pharmacophore model is an abstract representation of the key steric and electronic features that a molecule must possess to bind to a specific target. acs.orgnih.gov These features typically include hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings arranged in a specific 3D geometry.

Based on the binding mode of this compound or other potent inhibitors, a pharmacophore model for GyrB inhibition can be constructed. acs.orgnih.gov This model can then be used as a 3D query to rapidly screen virtual compound libraries, identifying molecules that match the pharmacophore and are therefore potential inhibitors. nih.govaston.ac.uk Furthermore, pharmacophore models can be developed for off-target proteins, such as human topoisomerase II or Hsp90, which also have ATP-binding sites. By comparing a compound's fit to the pharmacophores for the target (GyrB) and off-targets, researchers can perform in silico selectivity profiling, prioritizing compounds that are predicted to be highly selective for the bacterial enzyme. nih.gov

A significant challenge with this compound and many of its early analogues is their potent enzymatic inhibition does not translate to whole-cell antibacterial activity, largely due to poor permeation across the bacterial cytoplasmic membrane. researchgate.netacs.orgacs.org This is often attributed to high lipophilicity and a molecular structure that is not conducive to passive diffusion. researchgate.net

Computational methods are used to address this challenge. Conformational sampling techniques, using programs like OMEGA, generate multiple low-energy 3D conformations for a given molecule. nih.gov Analyzing the ensemble of possible shapes and properties, such as the solvent-accessible surface area and polarity, can provide insights into a molecule's potential for membrane permeability. While direct prediction of permeability is complex, these computational analyses help guide the design of new analogues. For example, by exploring different ring sizes or creating more conformationally flexible open-chain derivatives, chemists aim to design molecules with an improved balance of lipophilicity and hydrophilicity, potentially leading to better membrane passage and in-vivo efficacy. acs.orgnih.gov

Application of 3D-Pharmacophores for Target Activity Profiling and Selectivity

Target Validation Methodologies in Bacterial Systems

The validation of DNA gyrase as the molecular target of this compound in bacterial systems has been accomplished through a combination of advanced biochemical assays, genetic studies, and direct binding experiments. These methodologies have not only confirmed the target but have also elucidated the specific mechanism of inhibition.

Initial screening identified this compound as a potent inhibitor of the supercoiling activity of DNA gyrase. chimia.ch DNA gyrase, a type II topoisomerase exclusive to bacteria, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. oup.comnih.gov The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. nih.govasm.org While the GyrA subunit is responsible for the DNA breakage and reunion activity, the GyrB subunit possesses the ATPase activity that powers the supercoiling reaction. nih.gov

Biochemical Assays

A primary method for validating the target of this compound involves in vitro enzyme inhibition assays. The DNA supercoiling assay measures the ability of DNA gyrase to convert relaxed circular DNA into its supercoiled form. Research demonstrated that this compound is a highly potent inhibitor of Escherichia coli DNA gyrase in this assay. asm.orgnih.gov Its inhibitory concentration (IC50) was found to be significantly lower than that of other known gyrase inhibitors, including both coumarins and quinolones, highlighting its potent activity at the enzymatic level. asm.orgnih.gov DNA gyrases from various gram-positive species were found to be inhibited with similar efficacy to the E. coli enzyme. asm.orgnih.gov

CompoundClassTarget SubunitIC50 (µg/mL) asm.orgnih.gov
This compoundCyclic PeptideGyrB0.03
NovobiocinCoumarin (B35378)GyrB0.06
Coumermycin A1CoumarinGyrB0.06
NorfloxacinQuinoloneGyrA0.66
Ciprofloxacin (B1669076)QuinoloneGyrA0.88
Nalidixic acidQuinoloneGyrA26
Table 1: Comparative inhibitory activity (IC50) of this compound and other DNA gyrase inhibitors against the E. coli DNA supercoiling reaction. This data illustrates the high potency of this compound in vitro.

Further biochemical investigations focused on the specific mechanism of action. Studies revealed that this compound competitively inhibits the ATPase activity of the DNA gyrase B subunit, with a reported inhibition constant (Ki) of 6 nM. nih.govasm.org The inhibitory effect of this compound on the DNA supercoiling reaction was found to be counteracted by increasing concentrations of ATP, providing further evidence that it competes with ATP for its binding site on GyrB. nih.govasm.org Unlike quinolones, which trap a covalent complex between the GyrA subunit and DNA, this compound showed no effect on the accumulation of this cleavable complex. nih.govasm.org This confirms that its mechanism is distinct from GyrA inhibitors and is specific to the ATPase function of GyrB.

Genetic and Resistance Studies

Genetic methodologies provide powerful validation by linking drug action to a specific gene product. The binding site of this compound on GyrB has been probed using site-directed mutagenesis. acs.org These studies have shown that specific amino acid residues are critical for drug binding. For instance, the mutation of Asp73 to asparagine in the GyrB subunit completely prevents the binding of both cyclothialidines and coumarins. acs.org This demonstrates that Asp73 is an essential residue for the interaction. acs.org Interestingly, this compound was found to be effective against a novobiocin-resistant DNA gyrase, which suggests that while their binding sites overlap within the ATP-binding pocket, the precise interactions are different. nih.govasm.org The development of resistance to coumarins in E. coli is often associated with mutations at Arg136 in the GyrB subunit. nih.govmedcraveonline.com

Direct Binding and Structural Studies

Direct evidence of target engagement has been established through competitive binding assays and structural biology. Experiments using radiolabeled [14C]benzoyl-cyclothialidine demonstrated that its binding to E. coli DNA gyrase is inhibited by ATP and novobiocin, but not by the quinolone ofloxacin. nih.govasm.org This elegantly confirms that this compound shares a binding site with ATP and coumarins on the GyrB subunit, and that this site is separate from the quinolone-binding pocket on GyrA. nih.govasm.org Furthermore, limited proteolysis experiments have shown that the binding of cyclothialidines induces a distinct conformational change in the gyrase enzyme. acs.org The definitive validation comes from X-ray crystallography, which has resolved the structure of this compound bound to the ATP-binding site of the GyrB subunit, providing atomic-level detail of the interaction. chimia.chnih.gov

MethodologySpecific ExperimentKey Finding for this compound
Biochemical AssaysDNA Supercoiling AssayPotent inhibitor of gyrase activity (IC50 = 0.03 µg/mL). asm.orgnih.gov
ATPase Activity AssayActs as a competitive inhibitor of the GyrB ATPase function (Ki = 6 nM). nih.govasm.org
DNA Cleavage AssayDoes not induce a DNA-GyrA cleavage complex, unlike quinolones. nih.govasm.org
Genetic StudiesSite-Directed MutagenesisBinding is abolished by mutation of key residues (e.g., Asp73) in the GyrB ATP-binding pocket. acs.org
Direct Binding & Structural StudiesCompetitive Binding AssayBinding is inhibited by ATP and novobiocin but not by ofloxacin. nih.govasm.org
X-ray CrystallographyThe binding mode within the GyrB ATP pocket is structurally confirmed. chimia.chnih.gov
Table 2: Summary of key methodologies and findings used to validate DNA gyrase as the target of this compound in bacteria.

Future Research Directions and Lead Compound Optimization

Strategies for Overcoming Bacterial Cell Membrane Permeation Barriers

A significant challenge for cyclothialidine (B1669526) and many other DNA gyrase inhibitors is their limited ability to penetrate the bacterial cell membrane, particularly the outer membrane of Gram-negative bacteria researchgate.netnih.govresearchgate.net. This barrier is primarily composed of lipopolysaccharides (LPS), which are highly impermeable to many molecules. Future research should focus on strategies to enhance permeability:

Structural Modifications: Altering the lipophilicity-hydrophilicity balance of this compound derivatives is crucial. Reducing lipophilicity has been shown to improve pharmacokinetic properties and potentially cellular uptake researchgate.netresearchgate.netresearchgate.net. Conversely, some studies suggest that specific modifications, such as the introduction of hydrophilic substituents or functional groups like primary amines, can facilitate entry into Gram-negative bacteria nih.govbiorxiv.org.

Prodrug Strategies: Esterification of carboxyl groups or other modifications to create prodrugs could improve bioavailability and membrane permeability, which can then be cleaved intracellularly to release the active compound .

Permeation Enhancers: Exploring the use of co-administered permeation enhancers or engineering bacterial outer membrane proteins (OMPs) could also be viable strategies to facilitate drug entry ethz.chgardp.org.

Development of Derivatives with Broader Antibacterial Spectrum (e.g., Gram-Negative Activity)

Current this compound derivatives have demonstrated potent activity against Gram-positive bacteria, including strains resistant to existing antibiotics researchgate.netresearchgate.netchimia.ch. However, extending this activity to Gram-negative pathogens remains a key objective.

Structure-Activity Relationship (SAR) Studies: Continued SAR studies are essential to identify structural features that promote Gram-negative activity. This involves systematic modification of the this compound scaffold, including variations in lactone ring size, substituent patterns, and the incorporation of different functional groups researchgate.netnih.gov.

Targeting Gram-Negative Specific Features: Research could explore modifications that exploit differences in Gram-negative cell envelopes, such as interactions with LPS or porin channels, to enhance penetration and target engagement. The development of derivatives with improved lipophilicity-hydrophilicity balance and specific charge characteristics may be beneficial nih.govacs.org.

Engineering for Enhanced Metabolic Stability

Metabolic degradation, particularly glucuronidation of the phenolic hydroxyl group, has been identified as a concern for this compound derivatives, leading to rapid inactivation and clearance researchgate.netresearchgate.netacs.org.

Blocking Metabolic Sites: Future research should focus on engineering this compound analogs to block or reduce susceptibility to metabolic pathways. This could involve modifying or masking the susceptible hydroxyl group or other potentially labile functional groups within the molecule.

Optimizing Physicochemical Properties: Fine-tuning physicochemical properties, such as lipophilicity and solubility, is critical for improving metabolic stability and achieving optimal in vivo efficacy researchgate.netacs.org.

Exploration of Dual-Targeting Inhibitors for Bacterial Topoisomerases

This compound targets the B subunit of DNA gyrase, inhibiting its ATPase activity researchgate.netasm.orgnih.gov. The concept of dual-targeting, where a single molecule inhibits multiple essential bacterial targets, is a promising strategy to combat resistance sgul.ac.ukingentaconnect.comnih.govsci-hub.senih.gov.

Dual Inhibition of Gyrase and Topoisomerase IV: Given that both DNA gyrase and topoisomerase IV are essential type II topoisomerases, research could explore engineering this compound derivatives to inhibit both enzymes, similar to the mechanism of fluoroquinolones ingentaconnect.comnih.govnih.govrsc.org. This dual-targeting approach may reduce the likelihood of resistance development.

Targeting Other Essential Enzymes: Alternatively, this compound derivatives could be explored as scaffolds for dual-targeting agents that inhibit DNA gyrase and another essential bacterial enzyme, such as DNA replication enzymes like DnaG primase or DNA polymerases biorxiv.orgresearchgate.net.

Continued Elucidation of Resistance Mechanisms to this compound and its Analogs

Understanding how bacteria develop resistance to this compound and its derivatives is crucial for designing effective therapeutic strategies and predicting potential cross-resistance.

Mechanism Identification: Continued research should focus on identifying specific resistance mechanisms, which may include target mutations (e.g., in GyrB), increased expression of efflux pumps, or enzymatic modification of the drug. Studies have already indicated that this compound can be active against novobiocin-resistant gyrase mutants, suggesting distinct binding interactions researchgate.netasm.org.

Resistance Profiling: Comprehensive profiling of resistance development in various bacterial species and strains, including those with known resistance mechanisms to other gyrase inhibitors, will be vital. This includes serial passage studies to generate resistant mutants and subsequent genetic and biochemical analysis.

Advanced Preclinical Characterization of Optimized Lead Structures

Once optimized this compound lead structures are identified, rigorous preclinical characterization is necessary to assess their potential as drug candidates.

In Vitro and In Vivo Efficacy: Detailed evaluation of minimum inhibitory concentrations (MICs) against a broad panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, is required. In vivo efficacy studies in relevant animal infection models (e.g., mouse sepsis models) are essential to confirm therapeutic potential researchgate.netresearchgate.netacs.org.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: Comprehensive PK studies, including absorption, distribution, metabolism, and excretion (ADME) profiling, are needed to understand the drug's behavior in vivo. PD studies will correlate drug exposure with its antibacterial effect. Identifying and mitigating metabolic liabilities, such as glucuronidation, is a key aspect of this characterization researchgate.netresearchgate.netacs.org.

Selectivity and Safety: While this article excludes safety profiles, preclinical characterization would typically include assessing selectivity for bacterial targets over human counterparts and preliminary safety assessments to identify potential liabilities before progressing to clinical trials.

By addressing these research directions, the development of this compound-based antibacterials could lead to novel therapeutic agents capable of combating challenging bacterial infections.

Compound List:

this compound

Q & A

Q. What are the key synthetic strategies for cyclothialidine and its analogues, and how do methodological choices impact structural diversity?

this compound derivatives are synthesized via alkylative or reductive thiolation reactions. For example, cysteine derivatives undergo benzylation using bromides (alkylative) or benzaldehydes with triethylsilane/trifluoroacetic acid (reductive) to form intermediates. Subsequent coupling with carboxylic acids and lactonization under Mitsunobu conditions yields bicyclic lactones . Methodological flexibility (e.g., choice of substituents at the 7β-position or oxadiazole moieties) directly influences antibacterial potency and pharmacokinetic properties .

Q. How should researchers design experiments to assess this compound’s DNA gyrase inhibition mechanism?

In vitro assays using purified DNA gyrase and supercoiled plasmid DNA are standard. Measure inhibition via gel electrophoresis to visualize DNA relaxation. Include positive controls (e.g., ciprofloxacin) and quantify IC50 values using dose-response curves. For reproducibility, document enzyme source, buffer conditions, and incubation times .

Q. What analytical techniques are critical for confirming this compound’s structural identity and purity?

Combine nuclear magnetic resonance (NMR) for stereochemical analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment (>95%). For novel analogues, crystallography or computational modeling (e.g., DFT) may resolve ambiguities in lactone ring conformation .

Advanced Research Questions

Q. How can pharmacokinetic limitations of this compound derivatives be systematically addressed in preclinical studies?

Early analogues with phenolic groups showed rapid plasma clearance due to glucuronidation. Introduce hydrophilic groups (e.g., 7β-hydroxymethyl or amino-oxadiazole substituents) to reduce metabolic susceptibility. Validate via murine septicaemia models: measure ED50 values (e.g., 8–12 mg/kg for compounds 11 and 12 ) and correlate with in vitro stability assays (e.g., microsomal incubation) .

Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy in this compound research?

Discrepancies often arise from bioavailability or tissue penetration issues. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to link in vitro MIC values with plasma concentration-time profiles. For example, lipophilicity adjustments (logP optimization) can enhance tissue distribution while avoiding excessive protein binding .

Q. How can structure-activity relationship (SAR) studies guide the development of this compound analogues resistant to bacterial efflux pumps?

Modify the 12-methoxy group or central lactone scaffold to disrupt efflux pump recognition. Test against resistant Staphylococcus aureus strains with/without efflux inhibitors (e.g., reserpine). Quantify MIC shifts (≥4-fold reduction indicates efficacy) and validate via competitive binding assays .

Q. What computational approaches support the rational design of this compound-derived gyrase inhibitors?

Molecular docking (e.g., AutoDock Vina) identifies binding interactions with gyrase B subunits. Use QSAR models to predict antibacterial activity from electronic (Hammett σ) or steric (Taft Es) parameters. Validate with free-energy perturbation (FEP) simulations for ΔΔG binding calculations .

Methodological Best Practices

  • Data Contradiction Analysis : When in vitro and in vivo data conflict, prioritize in silico ADMET predictions and ex vivo tissue penetration studies .
  • Reproducibility : Include detailed synthetic protocols (e.g., molar ratios, catalyst loadings) in Supplementary Information, adhering to journal guidelines .
  • Ethical Reporting : Disclose negative results (e.g., failed analogues) to prevent redundant research and cite primary literature for known compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.